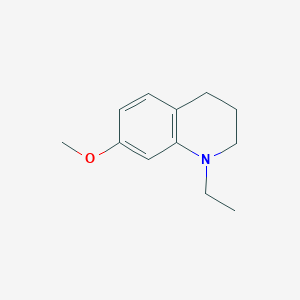![molecular formula C23H19ClN8O3 B2522260 (Z)-1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one CAS No. 941919-89-7](/img/structure/B2522260.png)
(Z)-1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C23H19ClN8O3 and its molecular weight is 490.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Formation
The chemical compound , due to its complex structure involving a triazolo[4,5-d]pyrimidin-7-yl piperazine core, is likely to be a precursor or intermediate in the synthesis of various heterocyclic compounds. Research in this area often focuses on creating novel compounds that could have potential therapeutic applications. For example, studies have shown the synthesis of new pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines, and pyrimido[1,6-b]-[1,2,4]triazine derivatives through reactions involving similar core structures. These compounds have been explored for their antimicrobial activities, indicating the potential for pharmaceutical applications (El-Agrody et al., 2001).
Antimicrobial Activities
Derivatives related to the compound have been synthesized and screened for antimicrobial properties. This includes novel 1,2,4-triazole derivatives showing good to moderate activities against various microorganisms. Such research indicates the potential use of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Antitumor Activities
The compound's framework is conducive to modifications that could lead to antitumor properties. Some derivatives have been synthesized and evaluated for their anticancer activities, with certain compounds showing promising antiproliferative effects against breast cancer cells. This suggests a potential avenue for cancer therapy research (Yurttaş et al., 2014).
Enaminone Derivatives and Biological Activities
Enaminone-based derivatives, closely related to the chemical structure , have been explored for a variety of biological activities, including antimicrobial and antitumor effects. Such studies contribute to the broader understanding of how structural variations can influence biological activity, offering pathways to new therapeutic agents (Riyadh, 2011).
properties
IUPAC Name |
(Z)-1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-(4-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN8O3/c24-17-4-8-18(9-5-17)31-23-21(27-28-31)22(25-15-26-23)30-13-11-29(12-14-30)20(33)10-3-16-1-6-19(7-2-16)32(34)35/h1-10,15H,11-14H2/b10-3- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJMIMGRYIEBGT-KMKOMSMNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)C=CC5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)/C=C\C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

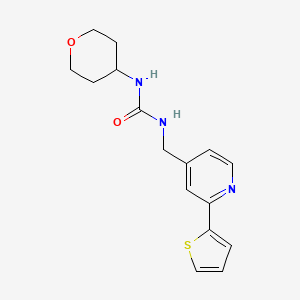
![4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2522179.png)
![(E)-4-(N,N-diethylsulfamoyl)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide](/img/structure/B2522180.png)

![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2522185.png)
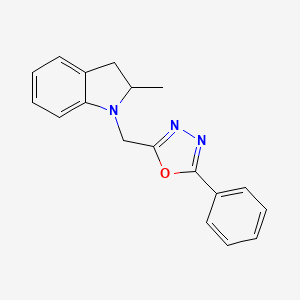
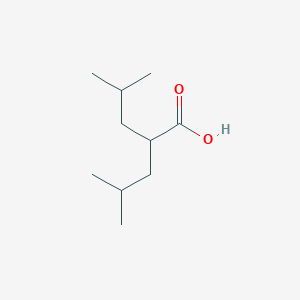
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2522191.png)
![1-[(2,5-Dimethylphenyl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2522192.png)
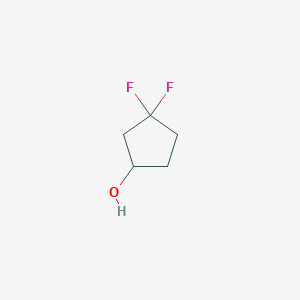
![N-(4-(N-(2,4-dimethylphenyl)sulfamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2522194.png)
![(E)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2522195.png)
![1-[5-(Trifluoromethyl)pyridin-2-yl]sulfanylpropan-2-one](/img/structure/B2522196.png)
